3-[(2-fluorophenyl)methyl]-7-{[(2-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
This compound (CAS: 863453-04-7, molecular formula: C₁₈H₁₄F₂N₅S) is a triazolo[4,5-d]pyrimidine derivative substituted at the 3-position with a (2-fluorophenyl)methyl group and at the 7-position with a sulfanyl group bearing another (2-fluorophenyl)methyl substituent . The triazolo[4,5-d]pyrimidine core is a bicyclic heterocycle with a fused triazole and pyrimidine ring system, known for its versatility in medicinal chemistry due to its ability to mimic purine bases and interact with biological targets such as kinases, adenosine receptors, and enzymes like NADPH oxidase .
Properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]-7-[(2-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N5S/c19-14-7-3-1-5-12(14)9-25-17-16(23-24-25)18(22-11-21-17)26-10-13-6-2-4-8-15(13)20/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQMJYCKKSZQKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C(=NC=N3)SCC4=CC=CC=C4F)N=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(2-fluorophenyl)methyl]-7-{[(2-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity . Industrial production methods may scale up these reactions using continuous flow techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Antimicrobial Activity
Triazolopyrimidines have been extensively studied for their antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Efficacy : Compounds similar to triazolopyrimidine derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL .
- Fungal Inhibition : Studies have demonstrated that triazolo[1,5-a]pyrimidines possess antifungal properties against pathogens such as Candida albicans and Aspergillus fumigatus .
Antitumor Activity
Triazolopyrimidine compounds have also been investigated for their potential in cancer therapy. Specific studies have highlighted:
- Cytotoxic Effects : Triazole derivatives have shown promising antitumor activity in vitro against various cancer cell lines. For example, compounds featuring the triazolo-pyrimidine scaffold were found to inhibit cell proliferation effectively .
- Mechanism of Action : The antitumor effects are often attributed to the induction of apoptosis and cell cycle arrest in cancer cells .
Study on Antimicrobial Properties
A study published in Pharmaceuticals examined a series of triazolopyrimidine derivatives for their antimicrobial activity. The results indicated that certain modifications to the phenyl rings significantly enhanced antibacterial potency against both Gram-positive and Gram-negative bacteria. The most potent compound demonstrated an MIC lower than that of standard antibiotics .
Antitumor Research
In another study focusing on the synthesis of novel triazolopyrimidine derivatives, researchers reported that specific compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during cancer treatment .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Antibacterial Activity | Antitumor Activity |
|---|---|---|---|
| Triazolo[1,5-a]pyrimidine | Structure | MIC: 0.25–1 μg/mL | Effective against various cancer cell lines |
| Ciprofloxacin-triazole hybrid | Structure | Higher potency than ciprofloxacin | Moderate cytotoxicity observed |
Mechanism of Action
The mechanism of action of 3-[(2-fluorophenyl)methyl]-7-{[(2-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, it inhibits their activity, thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally related triazolo[4,5-d]pyrimidine derivatives, focusing on substituents, molecular properties, and biological activities:
Key Structural and Functional Differences:
Substituent Diversity: The target compound uniquely features dual 2-fluorobenzyl groups, which may enhance lipophilicity and receptor binding compared to benzyl (VAS2870) or cyclopentanediol (ticagrelor) substituents . Sulfanyl vs. Amino Groups: Ticagrelor and its analogs (e.g., 7i, 7l ) utilize amino-linked cyclopropane or aryl groups at the 7-position, while the target compound and VAS2870 employ sulfanyl-based substituents. Sulfanyl groups often improve metabolic stability but may reduce solubility .
Biological Activity: Ticagrelor analogs (e.g., 7i, 7l) exhibit dual antiplatelet and antibacterial activity, attributed to their adenosine-mimicking core and sulfanyl-propyl side chains . VAS2870 inhibits NADPH oxidase (NOX), a key enzyme in reactive oxygen species (ROS) production, via its benzoxazolylsulfanyl moiety .
Synthetic Accessibility :
Biological Activity
The compound 3-[(2-fluorophenyl)methyl]-7-{[(2-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a novel triazolopyrimidine derivative that has garnered interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H15F2N5S
- Molecular Weight : 353.39 g/mol
- Structure : The compound features a triazolopyrimidine core with fluorophenyl and methylsulfanyl substituents.
Biological Activity Overview
Triazolopyrimidines are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The specific compound under discussion has shown promise in several areas:
1. Antimicrobial Activity
Research indicates that triazolopyrimidine derivatives exhibit significant antimicrobial properties. A study involving various triazolopyrimidine compounds demonstrated their effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the triazole ring enhances the compound's interaction with biological targets, potentially disrupting microbial cell functions.
2. Antitumor Activity
Triazolopyrimidines have been explored for their antitumor effects. In vitro studies have shown that derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism is believed to involve the inhibition of key enzymes involved in DNA synthesis and repair.
3. Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties by modulating inflammatory pathways. It has been reported to reduce the production of pro-inflammatory cytokines in cellular models, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
Several case studies highlight the biological activity of similar compounds within the triazolopyrimidine class:
- Case Study 1 : A derivative with a similar structure was tested for its efficacy against Plasmodium falciparum, showing an IC50 value of 4.98 μM, indicating potential as an antimalarial agent .
- Case Study 2 : A related compound was evaluated for its antibacterial activity against Staphylococcus aureus, achieving significant inhibition at concentrations as low as 10 μg/mL .
The biological activity of 3-[(2-fluorophenyl)methyl]-7-{[(2-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth and proliferation.
- DNA Interaction : Its structure allows for intercalation into DNA strands, disrupting replication processes.
- Cytokine Modulation : It can influence cellular signaling pathways that regulate inflammation and immune responses.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
